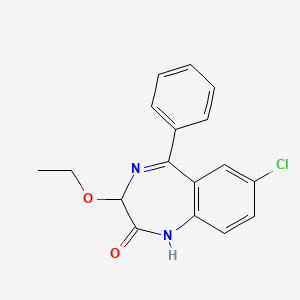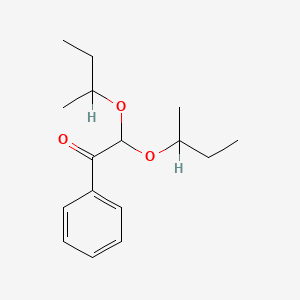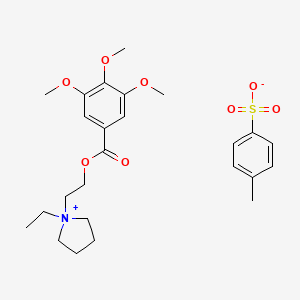
1-(tert-Butyldimethylsilyl)-1H-imidazole
描述
1-(tert-Butyldimethylsilyl)-1H-imidazole is an organosilicon compound that features a tert-butyldimethylsilyl group attached to an imidazole ring. This compound is widely used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyldimethylsilyl)-1H-imidazole can be synthesized by reacting imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen) at room temperature. The reaction proceeds as follows: [ \text{Imidazole} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(tert-Butyldimethylsilyl)-1H-imidazole primarily undergoes substitution reactions, particularly nucleophilic substitution, where the tert-butyldimethylsilyl group is replaced by other nucleophiles. It can also participate in silylation reactions, where it acts as a silylating agent to protect hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction typically occurs in the presence of a base such as imidazole or triethylamine.
Silylation: The compound can silylate hydroxyl groups in the presence of a base and an organic solvent like dichloromethane.
Major Products:
Nucleophilic Substitution: The major products are the corresponding silyl ethers, amines, or thiols, depending on the nucleophile used.
Silylation: The major product is the silylated derivative of the hydroxyl compound.
科学研究应用
1-(tert-Butyldimethylsilyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is widely used as a protecting group for hydroxyl functionalities in organic synthesis. This allows for selective reactions to occur without interference from hydroxyl groups.
Biology: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-imidazole involves the formation of a stable silyl ether bond with hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the tert-butyl group, which shields the silicon atom from nucleophilic attack.
相似化合物的比较
Trimethylsilyl chloride: Another silylating agent, but less bulky and less stable compared to tert-butyldimethylsilyl chloride.
Triethylsilyl chloride: Similar to tert-butyldimethylsilyl chloride but with different steric properties.
tert-Butyldiphenylsilyl chloride: A bulkier silylating agent that provides even greater stability to the protected hydroxyl group.
Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-imidazole is unique due to its optimal balance of steric hindrance and stability, making it a preferred choice for protecting hydroxyl groups in complex organic syntheses. Its stability under both acidic and basic conditions further enhances its utility in various chemical reactions.
属性
IUPAC Name |
tert-butyl-imidazol-1-yl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)11-7-6-10-8-11/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUENSYJCBOSTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203438 | |
| Record name | N-tert-Butyldimethylsilylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-64-3 | |
| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyldimethylsilylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyldimethylsilylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butyldimethylsilyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIMETHYLSILYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV8B14J7IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(tert-Butyldimethylsilyl)-1H-imidazole used in the analysis of short-chain fatty acids?
A1: Short-chain fatty acids (SCFAs) are polar and volatile, making them challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS). Derivatization, the process of chemically modifying a compound to improve its analytical properties, is often employed.
Q2: What are the advantages of using this compound for SCFA derivatization compared to other derivatizing agents?
A: While the provided research [] doesn't directly compare this compound to other derivatizing agents, it highlights the effectiveness of this compound in achieving "outstanding resolution, excellent linearity, and good detection limits." Further research comparing different derivatization methods for SCFA analysis would be needed to provide a comprehensive comparison.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)












